[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride
Overview
Description
[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride is a chemical compound with the molecular formula C7H13N3.2ClH and a molecular weight of 212.12 g/mol . It is a solid compound that is typically stored at -20°C . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride involves the reaction of 1-ethyl-1H-imidazole with methylamine under controlled conditions. The reaction is typically carried out in an anhydrous solvent such as acetonitrile, with the addition of a base like potassium carbonate to facilitate the reaction . The mixture is stirred at room temperature overnight, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable purification techniques to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the imidazole ring .
Scientific Research Applications
[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride can be compared with other imidazole derivatives, such as:
[2-(1H-Imidazol-1-yl)ethyl]methylamine dihydrochloride: Similar structure but different alkyl substitution pattern.
1-Methyl-1H-imidazol-2-amine hydrochloride: Another imidazole derivative with different functional groups.
N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride: Similar compound with a different substitution on the imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(1-ethylimidazol-2-yl)-N-methylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-3-10-5-4-9-7(10)6-8-2;;/h4-5,8H,3,6H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUFWGIWMVVNRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CNC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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